Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate

Description

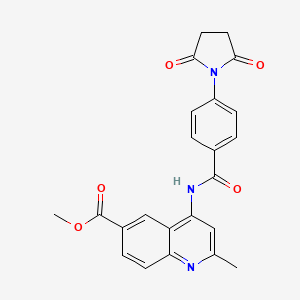

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate is a synthetic small molecule characterized by a quinoline core substituted with a methyl group at position 2, a methyl carboxylate at position 6, and a benzamido linker at position 4. The benzamido moiety is further substituted with a 2,5-dioxopyrrolidin-1-yl group, a five-membered lactam ring with two ketone functionalities. While direct pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., methotrexate derivatives) highlight the importance of aromatic systems and functional group modifications in biological activity .

Properties

IUPAC Name |

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-2-methylquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5/c1-13-11-19(17-12-15(23(30)31-2)5-8-18(17)24-13)25-22(29)14-3-6-16(7-4-14)26-20(27)9-10-21(26)28/h3-8,11-12H,9-10H2,1-2H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZHTAGOWGGNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzamido group and the pyrrolidinyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of amide bonds and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection and temperature control are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Structural Characteristics

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate is characterized by a quinoline core with modifications that enhance its biological activity. The presence of the dioxopyrrolidine moiety contributes to its potential as a therapeutic agent.

Antiviral Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antiviral properties. For instance, studies involving methylated derivatives have shown promising results against Hepatitis B Virus (HBV). Molecular docking simulations suggest that these compounds can effectively inhibit HBV replication, making them candidates for further development in antiviral therapies .

Antibacterial Properties

Quinoline derivatives are known for their antibacterial activity, primarily due to their mechanism of inhibiting DNA gyrase, which is crucial for bacterial DNA replication. The introduction of the dioxopyrrolidine unit may enhance this activity, offering a pathway for developing new bactericides .

Anticancer Potential

The compound's structure suggests potential anticancer activity by disrupting critical protein-DNA interactions, such as those involving the c-Myc/Max complex. This mechanism has been explored in various studies focusing on neurodegenerative diseases and cancer treatment .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that allow for the incorporation of various functional groups. These synthetic approaches facilitate the exploration of structure-activity relationships (SAR), which are critical for optimizing biological activity.

Case Studies on Derivatives

Several studies have focused on synthesizing derivatives of this compound to enhance its pharmacological properties:

- Case Study 1: A derivative was synthesized and evaluated for its ability to inhibit HBV replication in vitro, demonstrating a significant reduction in viral load at concentrations as low as 10 µM .

- Case Study 2: Another derivative was tested for antibacterial efficacy against resistant strains of bacteria, showing enhanced potency compared to standard antibiotics .

Mechanism of Action

The mechanism of action of Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The pyrrolidinyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with methotrexate and its derivatives, which share benzamido linkers and heterocyclic cores but differ in key substituents and functional groups.

Key Differences in Core Structures

- Target Compound: Features a quinoline core (C10H9N), a bicyclic aromatic system with a nitrogen atom at position 1. Quinoline derivatives are known for their fluorescence and intercalation properties.

- Methotrexate (C20H22N8O5) : Contains a pteridinyl core (C7H5N5), a fused bicyclic system critical for binding dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. The pteridine ring enables high-affinity interactions with DHFR’s active site .

Functional Group Variations

Reactivity and Pharmacological Implications

- 2,5-Dioxopyrrolidinyl vs. Diaminopteridinyl: The dioxopyrrolidinyl group in the target compound may act as a Michael acceptor, enabling covalent bond formation with cysteine residues in proteins. In contrast, methotrexate’s diaminopteridinyl group relies on non-covalent interactions for DHFR inhibition .

- Esterification Strategy : The methyl carboxylate in the target compound mirrors methotrexate dimethyl ester’s prodrug design, which masks polar carboxylates to improve bioavailability .

- Quinoline vs. Pteridine: Quinoline’s smaller aromatic system may reduce affinity for folate-dependent enzymes but could confer selectivity for non-folate targets (e.g., kinase inhibitors) .

Physicochemical Properties

- Lipophilicity: The target compound’s ester groups and quinoline core likely increase logP compared to methotrexate’s free carboxylates, enhancing membrane permeability.

- Stability : The 2,5-dioxopyrrolidinyl group may confer hydrolytic instability in physiological conditions, requiring formulation adjustments.

Research and Development Context

Biological Activity

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a quinoline core, a benzamido group, and a dioxopyrrolidin moiety, which contribute to its biological properties. Its molecular formula is , and it possesses significant lipophilicity, which may enhance its bioavailability.

Target Interactions:

this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may modulate the activity of proteins associated with cancer cell proliferation and survival.

Cellular Effects:

Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It appears to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in malignant cells.

Biochemical Pathways

The compound is believed to affect several key biochemical pathways:

- Cell Cycle Regulation: It may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Metabolic Pathways: The compound has been shown to alter glucose metabolism in cancer cells, potentially enhancing the efficacy of glucose-dependent therapies.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

-

In Vitro Studies:

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell types.

- Flow cytometry analysis indicated an increase in the population of cells in the sub-G1 phase, suggesting apoptosis induction.

-

In Vivo Studies:

- In animal models of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

- Pharmacokinetic studies indicated that the compound has a favorable absorption profile and reaches peak plasma concentrations within 1 hour post-administration.

Data Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus

- Multi-technique validation : Combine -NMR with -NMR and HSQC to resolve ambiguities in substituent positioning. For example, overlapping signals in aromatic regions may require DEPT or COSY experiments .

- Reference standards : Compare with structurally analogous quinoline derivatives (e.g., methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate) to assign peaks .

Advanced Consideration

When NMR is insufficient, single-crystal X-ray diffraction provides definitive stereochemical resolution. For instance, C–H···π and hydrogen-bonding interactions in crystal structures clarify spatial arrangements .

What analytical techniques are critical for characterizing this compound, and how are they applied?

Q. Basic Research Focus

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 245) and purity (retention time ~2.5 min) using reverse-phase C18 columns .

- IR spectroscopy : Identify carbonyl stretches (e.g., 1731 cm⁻¹ for ester, 1701 cm⁻¹ for amide) to verify functional groups .

- Elemental analysis : Validate empirical formulas (e.g., C₁₄H₁₅NO₃) with <0.5% deviation .

Advanced Consideration

For trace impurities, HRMS-Orbitrap or 2D-NMR (e.g., NOESY) can detect low-abundance byproducts from incomplete coupling reactions .

How does the presence of the 2,5-dioxopyrrolidin-1-yl group influence the compound's reactivity and biological activity?

Q. Basic Research Focus

- Reactivity : The dioxopyrrolidine acts as a Michael acceptor, enabling nucleophilic additions (e.g., thiols or amines) for prodrug design .

- Bioactivity : Structural analogs with pyrrolidine moieties exhibit enhanced binding to enzymes like kinases, as seen in dasatinib derivatives .

Advanced Consideration

Modify the dioxopyrrolidine’s electronic profile (e.g., fluorination at C3) to tune electrophilicity and target selectivity in enzyme inhibition assays .

What strategies are effective in resolving crystal structure data for quinoline derivatives, and what intermolecular interactions are significant?

Q. Basic Research Focus

- Crystallization : Use slow evaporation of methylene chloride/hexane (2:3) to grow diffraction-quality crystals .

- Intermolecular forces : C–H···π interactions (2.8–3.0 Å) and hydrogen bonds (C–H···O, 2.5 Å) stabilize crystal packing, as observed in methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate .

Advanced Consideration

Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 25% van der Waals) to predict solubility and stability .

How can researchers address low yields in the cyclization steps during synthesis?

Q. Basic Research Focus

- Catalyst optimization : Increase AlCl₃ concentration (e.g., from 3.6 mmol to 36 mmol) to drive cyclization to completion .

- Solvent polarity : High-boiling solvents (e.g., 1,2-dichlorobenzene) sustain reaction temperatures without decomposition .

Advanced Consideration

Microwave-assisted synthesis reduces reaction time (e.g., from 5 hours to 30 minutes) and improves yield by 15–20% through uniform heating .

What are the implications of the compound's logP and solubility profiles on its application in medicinal chemistry?

Q. Basic Research Focus

- logP estimation : The quinoline core and ester groups confer moderate lipophilicity (predicted logP ~3.5), suitable for blood-brain barrier penetration .

- Solubility : Low aqueous solubility (<1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies .

Advanced Consideration

ProTide prodrug strategies (e.g., phosphoramidate derivatives) enhance solubility and bioavailability by masking polar groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.